Z-Val-OMe
Overview
Description
Z-Val-OMe, also known as Z-VAD(OMe)-FMK, is a pan-caspase inhibitor . It is a competitive irreversible peptide inhibitor that blocks caspase-1 family and caspase-3 family enzymes . It does not require esterase to hydrolyze the O-methyl ester like the cell-permeable form .
Molecular Structure Analysis
Z-Val-OMe has a molecular formula of C22H30FN3O7 . It is a tripeptide consisting of Z-Val-Ala-Asp(OMe) in which the C-terminal OH group has been replaced by a fluoromethyl group .Physical And Chemical Properties Analysis
Z-Val-OMe has a molecular weight of 467.5 g/mol . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
1. Inhibition and Protection in Thiol Proteinases
A key application of Z-Val-OMe-related compounds is in the study and inhibition of thiol proteinases. Studies have shown that certain analogues like Z-Gln-Val-Val-Ala-Gly-OMe, which share similarities with Z-Val-OMe, exhibit inhibitory activity on enzymes such as papain and cathepsin B. These compounds also demonstrate protective effects against inhibition induced by other elements like egg cystatin and human low-molecular-weight kininogen (Teno, Tsuboi, Itoh, Okamoto, & Okada, 1987).
2. Attenuation of Ischemia/Reperfusion Injury
Compounds closely related to Z-Val-OMe, such as Z-Val-Ala-Asp(OMe)-CH2F, have been used in studies to reduce myocardial reperfusion injury. These studies suggest that they work by attenuating cardiomyocyte apoptosis within the ischemic area at risk, highlighting their potential in cardiac health research (Yaoita, Ogawa, Maehara, & Maruyama, 1998).
3. Application in Nanoparticle Engineering
Z-Val-OMe derivatives have been utilized in nanoparticle engineering. For instance, l-Valine-based oligopeptides, which include structures similar to Z-Val-OMe, have been used to form stable organogels that can be mineralized with silver nanoparticles. This application is significant in the field of materials science and nanotechnology (Mantion, Guex, Foelske, Mirolo, Fromm, Painsi, & Taubert, 2008).
4. Synthesis and Biological Activity
Z-Val-OMe and its derivatives have been synthesized for various biological studies. For instance, their synthesis and the analysis of their biological activity against pests like Aedes aegypti (mosquito) and Blattella germanica (cockroach) have been documented. Such studies provide insights into the potential application of these compounds in pest control (Okada, Iguchi, Hirai, Goto, Yagyu, & Yajima, 1984).
5. Peptide Synthesis
Z-Val-OMe-related compounds have been used in the synthesis of peptides. For instance, X-Dipeptides, including those similar to Z-Val-OMe, have been synthesized using microbial metalloproteinases, demonstrating their utility in the synthesis of bioactive peptides (Isowa & Ichikawa, 1979).
properties
IUPAC Name |
methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVCURTNIUHBH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450180 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Val-OMe | |
CAS RN |
24210-19-3 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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